1-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound exhibits significant interest in medicinal chemistry due to its potential therapeutic applications. It is characterized by a purine base structure, which is fundamental in various biological processes.
The compound can be classified as a purine derivative, specifically a substituted purine. The presence of a diethylaminoethyl group and a chlorobenzyl moiety enhances its pharmacological properties. The molecular formula for this compound is , and its molecular weight is approximately 377.87 g/mol.
The synthesis of 1-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:
The molecular structure of 1-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can be represented using various structural formulas:
CC(C)N1C=NC2=C(N=C(N1C(=O)N(C2=O)CCN(CC)CC)C(=O)C)C(C=C(C=C2Cl))C
1-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione participates in several types of chemical reactions:
The mechanism of action for 1-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves interaction with specific biological targets:
The precise mechanism depends on the biological context and the specific targets involved.
The physical properties of 1-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione include:
Further analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
1-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research: